N-(2-Hydroxy-5-methylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-9(12)8(5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEQJUPGRWESKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213186 | |
| Record name | 2-Acetamido-4-cresol | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-acetylamino-4-methylphenol is a solid. (NTP, 1992) | |
| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
6375-17-3 | |
| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
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| URL | https://cameochemicals.noaa.gov/chemical/19707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-(2-Hydroxy-5-methylphenyl)acetamide | |
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| Record name | 2-Acetamido-4-cresol | |
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| Record name | 6375-17-3 | |
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| Record name | Acetamide, N-(2-hydroxy-5-methylphenyl)- | |
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| Record name | 2-Acetamido-4-cresol | |
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| Record name | N-(2-hydroxy-5-methylphenyl)acetamide | |
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| Record name | 2-ACETAMIDO-4-CRESOL | |
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Molecular Reactivity and Transformation Pathways of N 2 Hydroxy 5 Methylphenyl Acetamide
Oxidative Transformations of the Hydroxy Group and Aromatic Ring
The presence of the electron-donating hydroxyl (-OH) and acetamido (-NHCOCH₃) groups makes the aromatic ring of N-(2-Hydroxy-5-methylphenyl)acetamide susceptible to oxidation. The oxidation can occur via enzymatic or chemical processes, leading to highly reactive intermediates.
A primary oxidative pathway for phenolic compounds like this compound involves the formation of quinone-type derivatives. While direct studies on this specific molecule are limited, the transformation is well-documented for the structurally similar and widely used analgesic, acetaminophen (N-acetyl-p-aminophenol).
In biological systems, cytochrome P450 enzymes can catalyze the oxidation of acetaminophen to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI) nih.govnih.gov. This two-electron oxidation process transforms the phenol into a quinone imine, which is a potent electrophile. Similarly, this compound can be expected to be oxidized to a corresponding N-acetyl-o-benzoquinone imine. Chemical oxidation using reagents like chromic acid or horseradish peroxidase in the presence of hydrogen peroxide can also facilitate this transformation nih.govwikipedia.org. The electrochemical oxidation of acetaminophen also proceeds through the formation of this quinone imine intermediate nih.govelectrochemsci.org. This reaction underscores the susceptibility of the hydroxyl group and the aromatic ring to oxidative conversion.
Table 1: Oxidative Transformation of Phenolic Acetamides
| Precursor Compound | Oxidizing Agent/System | Key Product | Product Type |
|---|---|---|---|
| Acetaminophen (analog) | Cytochrome P450 Enzymes | N-acetyl-p-benzoquinone imine (NAPQI) | Quinone Imine |
| Acetaminophen (analog) | Horseradish Peroxidase/H₂O₂ | N-acetyl-p-benzoquinone imine (NAPQI) | Quinone Imine |
| Aniline (related amine) | Chromic Acid | Benzoquinone | Quinone |
Reductive Reactions and their Implications
While the primary moiety is susceptible to oxidation, this compound can also be part of larger molecules, such as azo dyes, that undergo reductive transformations. These reactions are environmentally and toxicologically significant.
Azo compounds, characterized by a nitrogen-nitrogen double bond (-N=N-), are a major class of synthetic dyes. When the this compound moiety is incorporated into an azo dye structure, such as in N-(4-((2-Hydroxy-5-methylphenyl)diazenyl)phenyl)acetamide, the azo linkage becomes a primary site for reductive metabolism. This cleavage is readily carried out by various microorganisms, particularly those found in the gut microbiota and in soil, which possess azoreductase enzymes. The reaction involves the reductive cleavage of the azo bond, typically requiring 4 electrons and 4 protons (4e⁻/4H⁺), to yield two separate aromatic amine molecules. This process can also be achieved through chemical or electrochemical reduction.
The reductive cleavage of the azo bond in dyes containing the this compound moiety results in the formation of distinct aromatic amine metabolites. For example, the cleavage of a dye containing this moiety would release 2-amino-4-methylphenol from the this compound portion and another corresponding aromatic amine from the other half of the original dye molecule. The generation of these aromatic amines is a significant concern because, unlike the often large and poorly absorbed parent azo dyes, these smaller amine metabolites can be more readily absorbed by the body. Many aromatic amines are known to be toxic and potentially carcinogenic, a property linked to their metabolic activation in the body to reactive species that can damage DNA.
Electrophilic Aromatic Substitution Reactions on the Phenyl Nucleus
The phenyl ring of this compound is "activated" towards electrophilic aromatic substitution due to the strong ortho, para-directing effects of the hydroxyl and acetamido groups. These electron-donating groups increase the nucleophilicity of the aromatic ring, facilitating reactions with electrophiles.
A key example of this reactivity is nitration. Microbial systems in nitrate-rich environments have been shown to nitrate the closely related compound 2-acetamidophenol. This reaction, an electrophilic aromatic substitution, introduces a nitro (-NO₂) group onto the ring, yielding products such as N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide. Chemically, nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺) masterorganicchemistry.com. The positions of substitution are governed by the directing effects of the existing -OH and -NHCOCH₃ groups.
Table 2: Products of Electrophilic Nitration on a 2-Acetamidophenol Ring
| Reactant | Reaction | Product 1 | Product 2 |
|---|---|---|---|
| 2-Acetamidophenol | Microbial Nitration | N-(2-hydroxy-3-nitrophenyl)acetamide | N-(2-hydroxy-5-nitrophenyl)acetamide |
Hydrolytic Stability and Degradation Pathways
The acetamide (B32628) linkage in this compound is susceptible to hydrolysis, which represents a primary degradation pathway, particularly under acidic or alkaline conditions or through enzymatic action.
Hydrolysis of the amide bond (C-N bond) cleaves the molecule into two components: 2-amino-4-methylphenol and acetic acid study.com. The reaction mechanism involves the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the amide group researchgate.net. This pathway is a critical step in the biodegradation of many acetanilide-derived compounds.
Microbial degradation often begins with this hydrolytic cleavage. For instance, studies on the biodegradation of paracetamol show that it is first hydrolyzed to 4-aminophenol, which is then further metabolized to hydroquinone before the aromatic ring is cleaved nih.gov. A similar pathway can be postulated for this compound, where initial hydrolysis to 2-amino-4-methylphenol would be followed by further enzymatic degradation. In addition to hydrolysis, microorganisms can employ detoxification strategies such as conjugation with sugars (glucosylation) to increase water solubility and facilitate excretion.
Biotransformation and Metabolic Fates in Biological Systems of this compound
The biotransformation of xenobiotics, including phenolic compounds like this compound, is a complex process orchestrated to enhance their water solubility and facilitate their excretion from the body. This metabolic journey typically involves two main phases of reactions. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules. The metabolic fate of this compound, while not extensively documented in dedicated studies, can be inferred from the well-characterized pathways of structurally similar compounds, such as N-acetyl-para-aminophenol (acetaminophen) and other N-hydroxyphenyl acetamides.
Enzyme-Mediated Metabolic Processes (e.g., Cytochrome P450 Enzymes)
Phase I metabolism of this compound is likely initiated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the oxidative metabolism of a vast array of foreign compounds. mdpi.com These heme-containing monooxygenases, primarily located in the endoplasmic reticulum of hepatocytes, catalyze the introduction of hydroxyl groups and other modifications that increase the polarity of the substrate. mdpi.com
For phenolic compounds, cytochrome P450 enzymes play a crucial role in their metabolism. For instance, the metabolism of phenol itself involves CYP2E1 and, in pulmonary tissues, CYP2F2. nih.gov Given the structural analogy of this compound to acetaminophen, the involvement of specific CYP isozymes can be postulated. The oxidative metabolism of acetaminophen to its reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), is predominantly mediated by CYP2E1 and CYP3A4. nih.govwikipedia.org Therefore, it is plausible that these same enzymes, or other members of the CYP1, CYP2, and CYP3 families, are involved in the biotransformation of this compound. mdpi.com
The enzymatic reaction would likely involve the hydroxylation of the aromatic ring or the N-dealkylation of the acetamide group, although the primary route for similar compounds is oxidation of the N-acetyl group. This oxidative process is a critical step that can lead to the formation of more polar metabolites, priming the molecule for subsequent conjugation reactions.
Conjugation Reactions (e.g., Glucosylation, Sulfation)
Following Phase I metabolism, or for the parent compound directly if it possesses a suitable functional group, Phase II conjugation reactions occur. These reactions further increase the water solubility of the metabolite, facilitating its elimination from the body. The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation. nih.govuomus.edu.iq
Glucuronidation: This is a common metabolic pathway for compounds with hydroxyl groups. The reaction involves the transfer of glucuronic acid from the activated co-factor uridine diphosphate-glucuronic acid (UDPGA) to the phenolic hydroxyl group of this compound. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on related compounds support the likelihood of this pathway. For instance, N-(2-hydroxyphenyl) acetamide has been identified as a glucuronide conjugate in metabolomic studies. ub.edu Similarly, in microorganisms and plants, the detoxification of N-(2-hydroxy-5-nitrophenyl) acetamide prominently features the formation of its glucoside derivative. nih.gov
Sulfation: This is another major conjugation pathway for phenols. The reaction involves the transfer of a sulfonate group from the co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate, catalyzed by sulfotransferases (SULTs). uomus.edu.iq In the case of acetaminophen, sulfation is a significant route of metabolism, particularly in children. uomus.edu.iq Given the phenolic nature of this compound, sulfation is a highly probable metabolic fate.
The table below summarizes the likely conjugation reactions for this compound based on the metabolism of analogous compounds.
| Conjugation Reaction | Endogenous Co-factor | Enzyme Family | Resulting Conjugate |
| Glucuronidation | UDP-glucuronic acid (UDPGA) | UDP-glucuronosyltransferases (UGTs) | O-glucuronide |
| Sulfation | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfotransferases (SULTs) | O-sulfate |
Formation of Reactive Intermediates (e.g., Nitroxide Radicals, Nitrenium Ions)
A critical aspect of the metabolic activation of N-arylacetamides is the potential formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity. The bioactivation of acetaminophen to the hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI) is a well-established example. nih.govwikipedia.org This electrophilic intermediate is formed through the cytochrome P450-mediated oxidation of the parent compound. nih.gov
Given the structural similarity, it is conceivable that this compound could also undergo a similar bioactivation process. The oxidation of the acetamide group could lead to the formation of an N-hydroxy intermediate, which could then be further oxidized to a reactive quinone-imine species.
Furthermore, the O-sulfate conjugate of N-hydroxy compounds can be unstable and decompose to form a highly reactive and electrophilic nitrenium ion. uomus.edu.iq This pathway is a known mechanism of toxicity for certain N-hydroxy compounds. uomus.edu.iq While there is no direct evidence for the formation of nitroxide radicals or nitrenium ions from this compound, the chemical structure suggests that such reactive intermediates could potentially be formed under specific metabolic conditions. The generation of these species is a significant toxicological consideration for N-arylacetamides. uomus.edu.iq
The potential pathways for the formation of reactive intermediates from this compound are outlined below.
| Precursor | Metabolic Process | Reactive Intermediate |
| This compound | Cytochrome P450 Oxidation | Quinone-imine derivative |
| N-hydroxy metabolite | Sulfation and decomposition | Nitrenium ion |
Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Hydroxy 5 Methylphenyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the molecular structure of N-(2-Hydroxy-5-methylphenyl)acetamide in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes occurring within the molecule.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) provide a complete picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals from the aromatic protons, the methyl substituent on the phenyl ring, the acetyl methyl group, and the labile protons of the hydroxyl and amide groups. The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons. The exact chemical shifts can be influenced by the solvent and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon of the acetamide (B32628) group appears significantly downfield, a characteristic feature of C=O groups.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on analysis of similar compounds rsc.org.
¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H | 6.7 - 7.5 | m |
| -OH | 9.0 - 9.5 | br s |
| -NH | 9.0 - 9.5 | br s |
| Ar-CH₃ | 2.0 - 2.2 | s |
¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~168 |
| C-OH | 150 - 155 |
| C-NH | 125 - 130 |
| Aromatic C | 115 - 135 |
| Ar-CH₃ | 15 - 20 |
s = singlet, br s = broad singlet, m = multiplet
Elucidation of Molecular Dynamics and Rotational Barriers via NMR
Dynamic NMR (DNMR) spectroscopy is a key technique for studying time-dependent phenomena like conformational changes and restricted rotation. In amides, the rotation around the C-N bond is known to be slow on the NMR timescale due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group montana.edunih.govscielo.br.
For this compound, this restricted rotation can lead to the existence of different conformers. Studies on analogous compounds, such as N-(2-hydroxy-4-methylphenyl)acetamide, have confirmed the presence of intramolecular hydrogen bonds (O-H···O and N-H···O) that can influence conformational preference and dynamics nih.govdoi.org. By analyzing the NMR line shapes at various temperatures, it is possible to determine the coalescence temperature, from which the activation energy (rotational barrier) for the interconversion of conformers can be calculated montana.edunih.gov. These studies provide insight into the molecule's flexibility and the energetic landscape of its conformational states.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. The molecular formula is C₉H₁₁NO₂, corresponding to a molecular weight of 165.19 g/mol . In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak ([M]⁺) at an m/z ratio of 165.
The fragmentation of the molecular ion provides valuable structural information. For amides, characteristic fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements libretexts.org. Key fragmentation patterns expected for this compound include:
Loss of the acetyl group: Cleavage of the N-C(O) bond could lead to a fragment corresponding to the 2-amino-4-methylphenol cation.
Loss of ketene: A common fragmentation for acetanilides is the loss of CH₂=C=O (ketene), resulting in a prominent peak.
Cleavage of the amide bond: Scission of the C-N bond can generate ions corresponding to the acetyl cation ([CH₃CO]⁺) and the aminophenol radical cation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, allowing for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3300 - 3500 (broad) |
| N-H (amide) | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1570 |
The precise positions of the O-H and N-H stretching bands can provide information about hydrogen bonding within the molecular structure researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π → π* transitions associated with the aromatic ring and the conjugated amide system. The position and intensity of these bands are sensitive to the solvent and the substitution pattern on the aromatic ring imist.ma.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure for this compound itself is not available in the reviewed literature, the structure of the closely related compound, N-(2-hydroxy-5-methylphenyl)benzamide, provides significant insight into the expected molecular architecture researchgate.netnih.gov.
In this analogue, the central amide moiety is nearly planar. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, the hydroxyl group acts as a hydrogen-bond donor to the carbonyl oxygen of an adjacent molecule, forming chains researchgate.netnih.gov. Additionally, weak C-H···O interactions and N-H···O interactions contribute to the formation of a stable three-dimensional lattice researchgate.netnih.gov. It is highly probable that this compound would adopt a similar packing arrangement, dominated by strong O-H···O and N-H···O hydrogen bonds.
Table 3: Crystallographic Data for the Analogue Compound N-(2-hydroxy-5-methylphenyl)benzamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2263 (3) |
| b (Å) | 21.7442 (7) |
| c (Å) | 7.4747 (3) |
| β (°) | 110.280 (5) |
| Volume (ų) | 1101.69 (8) |
Determination of Absolute Configuration for Chiral Derivatives
This compound is an achiral molecule. However, if chiral derivatives were to be synthesized (for example, by introducing a stereocenter in the acetyl group or elsewhere), single-crystal X-ray diffraction would be the unequivocal method to determine their absolute configuration. By using anomalous dispersion effects, crystallographers can distinguish between a molecule and its non-superimposable mirror image, allowing for the assignment of the absolute stereochemistry (R or S configuration) without ambiguity. No studies on the synthesis or crystallographic analysis of chiral derivatives of this compound were found in the reviewed literature.
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
The intricate network of hydrogen bonds in this compound plays a crucial role in defining its solid-state architecture and influencing its physicochemical properties. Analysis of closely related structures, such as N-(2-hydroxy-5-methylphenyl)benzamide, provides significant insight into the hydrogen bonding motifs expected for the title compound. researchgate.netnih.gov
Intramolecular Hydrogen Bonding:
A prominent feature of the molecular structure is the presence of a short intramolecular N—H⋯O hydrogen bond. researchgate.netnih.gov This interaction occurs between the amide hydrogen (N-H) and the oxygen atom of the ortho-hydroxyl group on the phenyl ring. This bond is facilitated by the syn conformation of the N-H group relative to the -OH substituent, leading to the formation of a stable six-membered pseudo-ring. nih.gov This intramolecular connection contributes to the planarity of the molecule.
Intermolecular Hydrogen Bonding:
In the crystalline lattice, molecules of related benzamide structures are linked by a network of intermolecular hydrogen bonds. researchgate.netnih.gov The primary intermolecular interaction is a strong O—H⋯O hydrogen bond, where the hydroxyl group of one molecule donates its hydrogen to the carbonyl oxygen of an adjacent molecule. nih.gov This interaction is fundamental in the formation of chains of molecules.
Weak C—H⋯O contacts further reinforce these chains, creating R²₂(7) ring motifs. researchgate.netnih.gov Additionally, very weak N—H⋯O interactions have been observed to link molecules into inversion dimers. researchgate.netnih.gov These collective interactions result in a stable, three-dimensional supramolecular assembly.
The following table summarizes the key hydrogen bond geometries observed in the analogous compound, N-(2-hydroxy-5-methylphenyl)benzamide, which are anticipated to be comparable in this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O2—H20⋯O1 | 0.89(2) | 1.75(2) | 2.6390(12) | 171.3(19) |
| N1—H1⋯O2 | 0.889(18) | 2.518(17) | 3.1928(14) | 133.1(14) |
| C6—H6⋯O2 | 0.95 | 2.59 | 3.4197(15) | 146 |
Data from the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, a closely related analogue. nih.gov
Conformational Preferences and Dihedral Angles
In the analogous N-(2-hydroxy-5-methylphenyl)benzamide, the mean plane of the central amide fragment forms dihedral angles of 5.63 (6)° and 10.20 (5)° with the phenyl and hydroxyphenyl rings, respectively. researchgate.netnih.gov This indicates a slight twist of the aromatic rings relative to the amide linker. It is expected that this compound would adopt a similar conformation, with the acetamide group being nearly coplanar with the hydroxyphenyl ring to maximize conjugation and accommodate the intramolecular hydrogen bond.
The following table presents the key dihedral angles from the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, which serve as a model for the expected conformation of this compound.
| Torsion Angle | Angle (°) |
| Amide Plane to Phenyl Ring | 5.63(6) |
| Amide Plane to Hydroxyphenyl Ring | 10.20(5) |
Data from the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, a closely related analogue. researchgate.netnih.gov
Computational and Theoretical Studies on N 2 Hydroxy 5 Methylphenyl Acetamide
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties, from optimized geometries to electronic and spectroscopic characteristics. For N-(2-Hydroxy-5-methylphenyl)acetamide, DFT, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311G(d,p) basis set, is the method of choice for obtaining reliable theoretical data. nih.gov
Geometrical Optimization and Electronic Structure Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. Using DFT at the B3LYP/6-311G(d,p) level of theory, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. nih.gov This process reveals the spatial arrangement of atoms and the planarity of different parts of the molecule. For instance, in similar acetanilide (B955) structures, the amide group is often found to be nearly planar. researchgate.net
The presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the acetamide (B32628) group is a key feature that would be elucidated through geometrical optimization. This interaction significantly influences the molecule's conformation and properties.
An illustrative table of optimized geometrical parameters, based on calculations for a structurally similar molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, is presented below to demonstrate the type of data generated from such a study. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 |
| C-N (amide) | 1.36 |
| C=O (amide) | 1.25 |
| C-N-C (angle) | 128 |
| O=C-N (angle) | 124 |
| Note: This data is for a structurally related compound and serves as an example of typical DFT-calculated values. |
Electronic structure analysis further provides insights into the distribution of electron density and molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (negative potential, typically around oxygen and nitrogen atoms) and electron-poor (positive potential, typically around hydrogen atoms), which are crucial for understanding intermolecular interactions. dergipark.org.tr
Frontier Molecular Orbital (FMO) Theory and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. chalcogen.ro The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations yielded a HOMO-LUMO gap of 5.0452 eV. nih.govresearchgate.net
| Parameter | Energy (eV) |
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
| Note: This data is for a structurally related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, and is for illustrative purposes. |
The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and the influence of the surrounding environment, such as a solvent. chemrxiv.org For this compound, MD simulations can be employed to explore its conformational landscape, particularly the flexibility of the acetamide side chain and the dynamics of the intramolecular hydrogen bond in different solvents. nih.gov
By simulating the molecule in a solvent box (e.g., water or ethanol), one can study how solvent molecules interact with the solute and affect its conformation. chemrxiv.org These simulations can reveal the stability of the intramolecular hydrogen bond versus the formation of intermolecular hydrogen bonds with the solvent. The results from such simulations are crucial for understanding the behavior of the molecule in a biological environment. A study on the closely related N-(2-hydroxy-4-methylphenyl)acetamide has utilized these techniques to investigate hydrogen bonding and molecular dynamics in solution. nih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
For analogous acetanilide compounds, Hirshfeld analyses have revealed the prevalence of H···H, C···H/H···C, and O···H/H···O interactions. nih.govresearchgate.net The presence of strong hydrogen bonds, such as N-H···O or O-H···O, is clearly identifiable as sharp spikes in the fingerprint plots. nih.gov
An illustrative breakdown of intermolecular contacts for a similar molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, is provided below. nih.govresearchgate.net
| Interaction Type | Contribution (%) |
| H···H | 53.8 |
| H···C/C···H | 21.7 |
| H···N/N···H | 13.6 |
| H···O/O···H | 10.8 |
| Note: Data is for a structurally related compound and illustrates the typical output of a Hirshfeld surface analysis. |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Affinities and Target Recognition
In a molecular docking study, this compound would be treated as a flexible ligand, and its interaction with the active site of a specific protein target would be simulated. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket and calculates a scoring function to estimate the binding affinity. mdpi.com
The results of a docking study typically include the binding energy (often in kcal/mol) and a detailed visualization of the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov These studies can predict which amino acid residues are crucial for binding and can guide the design of more potent and selective inhibitors. While specific docking studies for this compound are not prominent in the literature, the general methodology is widely applied to similar phenolic and acetamide-containing compounds to explore their potential as enzyme inhibitors or receptor modulators.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. At present, specific QSAR models exclusively developed for this compound are not extensively documented in publicly available scientific literature. However, the principles of QSAR can be applied to understand its potential biological activities by examining studies on structurally related compounds.
QSAR studies on analogous acetamide derivatives have successfully predicted a range of biological activities, from antimicrobial to anti-inflammatory effects. These models typically employ a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. For instance, in a hypothetical QSAR model for a series of substituted phenylacetamide compounds, descriptors such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and Hammett constants (σ) could be used to predict their binding affinity to a particular enzyme.
A hypothetical QSAR study on a series of compounds including this compound might involve the following steps:
Data Set Compilation : A series of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be gathered.
Descriptor Calculation : A wide array of molecular descriptors for each compound, including this compound, would be calculated using specialized software.
Model Development : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to develop a mathematical equation linking the descriptors to the biological activity.
Model Validation : The predictive power of the developed model would be rigorously assessed using both internal and external validation techniques.
For this compound, key structural features that would be significant in a QSAR model include the phenolic hydroxyl group, the acetamido group, and the methyl substituent on the phenyl ring. The hydroxyl and acetamido groups can participate in hydrogen bonding, which is often a crucial interaction in ligand-receptor binding. The methyl group, being electron-donating and hydrophobic, can also influence the compound's activity and pharmacokinetic properties.
While a dedicated QSAR model for this compound is not available, the existing body of research on related structures underscores the potential of this approach to guide the design and optimization of new bioactive compounds based on this scaffold. Future computational studies are warranted to explore the QSAR of this specific compound and its derivatives to unlock their full therapeutic potential.
Structure Activity Relationship Sar Studies of N 2 Hydroxy 5 Methylphenyl Acetamide Derivatives
Influence of Substituent Nature and Position on Bioactivity
The nature and position of substituents on the phenyl ring are primary determinants of the biological activity of N-(2-Hydroxy-5-methylphenyl)acetamide derivatives.
The relative positions of the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups on the phenyl ring are critical. The parent compound features an ortho-hydroxy arrangement, which allows for potential intramolecular hydrogen bonding between the phenolic hydrogen and the amide's carbonyl oxygen. This interaction can influence the molecule's conformation and electronic properties.
Studies on aminophenol isomers, the precursors to acetamidophenols, have shown that the position of the hydroxyl group affects toxicity. For instance, 4-aminophenol has demonstrated greater toxicity in renal cortical slices compared to 2-aminophenol nih.gov. This suggests that the placement of the functional groups in relation to each other significantly impacts the molecule's metabolic fate and interaction with biological systems. The 4-aminophenol moiety is also considered key to the antiproliferative activity of certain compounds, such as fenretinide analogues nih.gov.
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring can significantly modulate the bioactivity of N-phenylacetamide derivatives. The effect of these groups is often target-dependent.
For example, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, compounds with electron-withdrawing substituents (like -F, -Cl) at the 4-position of the phenyl ring exhibited higher bactericidal activity than those with electron-donating substituents (like -CH₃).
Conversely, in a study of phenylacetamides as potential antidepressant agents, it was observed that electron-releasing groups (e.g., methyl, ethyl) at the ortho and para positions of the phenyl ring had a favorable influence on activity.
A notable derivative is N-(2-hydroxy-5-nitrophenyl)acetamide, which contains a strong electron-withdrawing nitro group (-NO₂) at the 5-position. This compound has been shown to elicit alterations in the gene expression profile of Arabidopsis thaliana mdpi.com. The introduction of the nitro group alters the electronic landscape of the molecule, which can lead to different biological activities compared to the parent compound.
| Compound/Derivative Class | Substituent | Position | Effect on Bioactivity | Observed Activity |
|---|---|---|---|---|
| N-(Arylthiazol-yl)phenylacetamides | -F, -Cl (EWG) | 4 | Increased | Bactericidal |
| N-(Arylthiazol-yl)phenylacetamides | -CH₃ (EDG) | 4 | Decreased | Bactericidal |
| Phenylacetamides | -CH₃, -C₂H₅ (EDG) | ortho, para | Increased | Antidepressant |
| N-(2-hydroxyphenyl)acetamide | -NO₂ (EWG) | 5 | Altered | Gene expression modulation |
Impact of Amide Moiety Modifications on Biological Interactions
The amide moiety (-NH-CO-CH₃) is a cornerstone of the molecule's structure, contributing to its polarity and hydrogen bonding capabilities. Modifications to this group can profoundly affect biological interactions. Altering the acyl group (e.g., replacing acetyl with benzoyl or other acyl groups) can change the molecule's size, lipophilicity, and steric profile.
For instance, replacing the acetyl group with a larger, more lipophilic group could enhance binding to hydrophobic pockets in a target protein. Conversely, a bulkier group might hinder binding through steric clashes. The N-H and C=O groups of the amide are crucial hydrogen bond donors and acceptors, respectively. N-alkylation would remove the hydrogen bond donating capacity of the amide nitrogen, which could be detrimental if this interaction is critical for binding to a biological target.
Studies on N-acyl derivatives of 4,6-di(tert-butyl)-2-aminophenol have explored their antiviral activity, indicating that modifications of the N-acyl group are a viable strategy for tuning the biological properties of this class of compounds.
Conformational Factors and Stereochemistry in Modulating Activity
The three-dimensional shape of this compound derivatives is a key factor in their biological activity. The amide bond possesses a partial double-bond character, which restricts rotation and can lead to the existence of cis (E) and trans (Z) conformers. The energy barrier to this rotation can be significant, potentially allowing for the distinct biological activities of the different conformers.
The preferred conformation will influence the relative orientation of the phenyl ring and the acetamide (B32628) group, which is critical for fitting into a specific binding site of a receptor or enzyme. The ortho-hydroxy group can form an intramolecular hydrogen bond with the carbonyl oxygen of the amide, which would favor a planar conformation and lock the molecule into a specific rotameric form. This conformational rigidity can be advantageous for biological activity if it aligns with the optimal geometry for target binding.
While specific conformational studies on this compound are not extensively available, the principles of amide planarity and rotational isomerism are fundamental to understanding its potential interactions with biological macromolecules.
Comparative Analysis with Other Acetamide and Benzamide Derivatives
A comparative analysis with other acetamide and benzamide derivatives provides valuable context for the SAR of this compound.
A key comparison is with its structural isomer, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. Paracetamol is a widely used analgesic and antipyretic. The difference in the position of the hydroxyl group (para in paracetamol vs. ortho in the subject compound) leads to different metabolic pathways and biological activities. 2-Acetamidophenol, the unmethylated parent compound of the subject of this article, is a positional isomer of paracetamol and is known to possess anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties nih.govchemicalbook.com.
Benzamide derivatives, where the acetyl group is replaced by a benzoyl group, introduce an additional phenyl ring. This significantly increases the molecule's size and lipophilicity, which can lead to different pharmacological profiles. While acetamide is a simple aliphatic amide, benzamide is an aromatic amide, and this difference in the nature of the group attached to the amide carbonyl can influence electronic properties and potential for π-π stacking interactions with biological targets researchgate.net.
| Compound | Key Structural Feature | General Properties | Known Biological Activities |
|---|---|---|---|
| This compound | ortho-hydroxy acetamide | Potential for intramolecular H-bonding | Anti-inflammatory, Anti-arthritic (in parent) |
| N-(4-Hydroxyphenyl)acetamide (Paracetamol) | para-hydroxy acetamide | Widely used drug | Analgesic, Antipyretic |
| Generic Benzamide Derivative | Aromatic amide (benzoyl) | Increased lipophilicity and size, potential for π-π stacking | Varied, used in many pharmaceuticals |
Emerging Research Areas and Translational Applications of N 2 Hydroxy 5 Methylphenyl Acetamide
Application as an Intermediate in the Synthesis of Pharmaceutically Relevant Compounds
N-(2-Hydroxy-5-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex molecules with significant biological and industrial value. One of the most prominent applications is in the production of azo dyes. Specifically, it is a key precursor for Disperse Yellow 3, an azo dye used in the textile industry. The synthesis involves the diazotization of an aromatic amine and its subsequent coupling with this compound, which acts as the coupling component to form the final dye molecule. cymitquimica.com
Beyond the realm of dyes, the broader class of N-arylacetamides, to which this compound belongs, are recognized as important intermediates in the creation of medicinal and agrochemical compounds. nih.gov The acetamide (B32628) functional group is a common feature in many pharmaceutical agents, and the specific substitution pattern of this compound makes it a valuable starting material for generating libraries of compounds for biological screening.
Table 1: Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Acetylation | 2-amino-5-methylphenol (B193566), Acetic Anhydride | 70.1 | 95 | High |
| Friedel-Crafts Acylation | 5-methylresorcinol, Acetyl chloride, AlCl₃ | 91 | 88 | Moderate |
| Alkylation | - | 68 | 99 | High |
Use as a Biochemical Probe for Investigating Biological Processes
While the intrinsic biological activity of this compound and its derivatives is an active area of research, its specific application as a biochemical probe to investigate biological processes is not yet extensively documented in scientific literature. The development of fluorescently labeled or biotinylated versions of this scaffold could, however, open up avenues for its use in chemical biology to identify and study the interactions of novel bioactive compounds with their cellular targets.
Potential in Drug Discovery and Development Programs
The chemical scaffold of this compound holds considerable promise in drug discovery and development. The acetamide linkage is a key structural motif in a wide array of marketed drugs and clinical candidates. archivepp.com Research into structurally related compounds has revealed a diverse range of pharmacological activities, suggesting that derivatives of this compound could be developed into novel therapeutic agents.
For instance, a closely related compound, N-(2-hydroxy phenyl) acetamide, has demonstrated the ability to ameliorate inflammation and doxorubicin-induced nephrotoxicity in rat models. nih.gov This suggests a potential therapeutic application for this class of compounds in managing the side effects of chemotherapy and in treating inflammatory conditions. Furthermore, other acetamide derivatives have been reported to exhibit antifungal and anticancer properties. medchemexpress.commdpi.com For example, N-(2-hydroxy-2-phenylethyl)acetamide, isolated from an endophytic fungus, has shown antifungal activity against Alternaria solani. medchemexpress.com In the realm of cancer research, a novel acetamide derivative, 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, has demonstrated significant cytotoxic activity against breast cancer cell lines. mdpi.com
The this compound scaffold provides a versatile platform for the design of novel therapeutic agents. Medicinal chemists can systematically modify the structure to optimize its pharmacokinetic and pharmacodynamic properties. The pyrazolyl-acetamide family, which shares the core acetamide structure, is a rich source of compounds with anti-inflammatory, antimicrobial, and anticancer activities. nih.gov
The acetamide moiety is particularly amenable to the design of prodrugs for cyclooxygenase-II (COX-II) inhibitors, which are used to treat pain and inflammation. archivepp.com By linking a pharmacologically active molecule to the acetamide scaffold, researchers can improve drug delivery and efficacy. This approach highlights the potential for developing innovative treatments for a range of diseases by leveraging the chemical versatility of the this compound core structure.
Table 2: Bioactivities of Structurally Related Acetamide Derivatives
| Compound | Biological Activity | Investigated Use |
|---|---|---|
| N-(2-hydroxy phenyl) acetamide | Anti-inflammatory, Nephroprotective | Amelioration of doxorubicin-induced nephrotoxicity nih.gov |
| N-(2-hydroxy-2-phenylethyl)acetamide | Antifungal | Activity against Alternaria solani medchemexpress.com |
| 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | Anticancer | Cytotoxicity against breast cancer cell lines mdpi.com |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues | Anti-inflammatory (Anticolitis) | Inhibition of TNF-α- and IL-6-induced cell adhesion nih.gov |
Role in Materials Science, such as Polymer Synthesis and Functional Materials
Currently, the application of this compound in the field of materials science, including polymer synthesis and the development of functional materials, is not a significant area of research as reflected in the available scientific literature. The presence of reactive functional groups, such as the hydroxyl and amide moieties, could theoretically allow for its incorporation into polymer chains or for the surface modification of materials. However, this potential remains largely unexplored.
Contributions to Fundamental Organic Chemistry Research and Reaction Kinetics Studies
This compound and its synthesis provide valuable case studies for fundamental organic chemistry research. Various synthetic routes have been developed for its preparation, including direct acetylation of 2-amino-5-methylphenol and Friedel-Crafts acylation of 5-methylresorcinol. The optimization of these reactions, in terms of catalyst selection, solvent systems, and temperature control, contributes to a deeper understanding of reaction mechanisms and synthetic strategies. While detailed reaction kinetics studies on this specific compound are not widely published, the investigation of its synthesis and reactivity offers insights into the principles of electrophilic aromatic substitution and nucleophilic acyl substitution.
Future Research Directions and Unexplored Avenues for this compound
The future research landscape for this compound is rich with possibilities. A primary focus will likely be the continued exploration of its potential in drug discovery. The synthesis and screening of libraries of derivatives could lead to the identification of novel drug candidates with improved efficacy and safety profiles for a variety of diseases, including cancer and inflammatory disorders.
Further investigation into the biological mechanisms of action of its bioactive derivatives is also a critical future direction. Elucidating how these compounds interact with their cellular targets will be essential for their development as therapeutic agents. The potential for this compound to serve as a biochemical probe remains an intriguing, yet underexplored, avenue of research.
While its role in materials science is currently minimal, future studies could explore its use as a monomer or a modifying agent to create novel polymers and functional materials with tailored properties. Finally, more in-depth studies on the reaction kinetics and mechanisms of its synthesis and derivatization would further contribute to the fundamental knowledge base of organic chemistry.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing N-(2-Hydroxy-5-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves acetylation of 2-amino-5-methylphenol using acetic anhydride or acetyl chloride under acidic or basic conditions. Optimization strategies include:
- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while aqueous workup minimizes byproducts.
- Catalysis : Trace sulfuric acid or pyridine can enhance acetylation efficiency .
- Example Protocol :
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acetic Anhydride | 2-amino-5-methylphenol, Ac₂O, H₂SO₄ | 75–85 | ≥95 |
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–7.5 ppm) and acetyl group (δ 2.1 ppm for CH₃; δ 168–170 ppm for carbonyl).
- IR : Detect O–H (3200–3500 cm⁻¹), N–H (3300 cm⁻¹), and C=O (1650–1700 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion peak at m/z 165.19 (C₉H₁₁NO₂) .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) .
- Stability :
- Thermal : Stable up to 150°C (DSC/TGA data recommended).
- Photochemical : Store in amber vials to prevent phenolic oxidation .
- pKa : Estimated ~9.5 (hydroxyl group), influencing ionization in biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and hydrogen-bonding networks. For example:
- Hydrogen bonding : The hydroxyl group forms intramolecular H-bonds with the acetamide carbonyl, stabilizing planar configurations .
- Packing motifs : Orthorhombic systems (e.g., P2₁2₁2₁) observed in related acetamides suggest similar lattice parameters .
- Computational modeling : DFT calculations (e.g., Gaussian) validate experimental geometries and electronic properties .
Q. What strategies address discrepancies in biological activity data for this compound across studies?
- Methodological Answer :
- Standardized assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites influencing results .
- Structural analogs : Compare activity of methyl-substituted vs. nitro-/halogen-substituted derivatives to isolate substituent effects .
Q. How can advanced analytical techniques elucidate degradation pathways under oxidative or hydrolytic stress?
- Methodological Answer :
- Forced degradation studies :
- Hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C; monitor via HPLC for cleavage of the acetamide bond.
- Oxidation : Treat with H₂O₂ (3%) to detect quinone formation via UV-Vis (λ ~400 nm) .
- Mass fragmentation : HRMS identifies degradation products (e.g., m/z 123.08 for deacetylated intermediate) .
Q. What computational approaches predict the compound’s reactivity in catalytic or supramolecular systems?
- Methodological Answer :
- Molecular docking : Screen for binding affinity with enzymes (e.g., cytochrome P450) using AutoDock Vina.
- QM/MM simulations : Model transition states for acetylation/deacetylation reactions .
- Solvent-solute interactions : COSMO-RS predicts solubility parameters and partition coefficients .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
